![molecular formula C8H5ClN2O B175876 6-Chloro-1,8-naphthyridin-2(1H)-one CAS No. 127446-42-8](/img/structure/B175876.png)
6-Chloro-1,8-naphthyridin-2(1H)-one
Overview
Description
6-Chloro-1,8-naphthyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 . The IUPAC name for this compound is 6-chloro-1H-1,8-naphthyridin-2-one .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1,8-naphthyridin-2(1H)-one consists of a naphthyridine ring, which is a type of nitrogen-containing heterocycle, substituted with a chlorine atom at the 6th position . The canonical SMILES representation is C1=CC(=O)NC2=NC=C(C=C21)Cl .Physical And Chemical Properties Analysis
6-Chloro-1,8-naphthyridin-2(1H)-one is a solid at room temperature . It has a molecular weight of 180.59 and a molecular formula of C8H5ClN2O . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Antimicrobial Activities
6-Chloro-1,8-naphthyridin-2(1H)-one and its derivatives have been extensively researched for their antimicrobial properties. Studies show that certain derivatives exhibit considerable antibacterial and antifungal activity. For instance, compounds synthesized from 1,8-naphthyridin-2(1H)-one showed notable activity against bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumonia, and fungi like Aspergillus flavus, Fusarium oxysporum (Adem et al., 2022). Furthermore, the efflux pump inhibitory capacity of 1,8-naphthyridine sulfonamides against strains carrying TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains highlights their potential in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).
Synthesis and Chemical Properties
Several studies focus on the synthesis and functionalization of 1,8-naphthyridin-2(1H)-one derivatives. For example, a practical synthesis method starting from 2-chloro-4-(methylamino)nicotinaldehyde to create highly functionalized 1,6-naphthyridones has been developed, illustrating the compound’s versatility (Montoir et al., 2014). Additionally, the compound's properties make it a valuable heterocyclic building-block in pharmaceutical research, as shown in the synthesis of various 1,6-naphthyridin-2(1H)-one compounds with diverse biological activities (Guillon et al., 2017).
Potential in Organic Semiconductor Materials
Research also indicates the potential of 1,8-naphthyridin-2(1H)-one derivatives in the field of organic semiconductor materials. For instance, 4,8-substituted 1,5-naphthyridines have been synthesized and characterized for their opto-electrical properties, demonstrating their potential as electron-transport materials and hole-injecting/hole-transport materials for OLED applications (Wang et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause less severe health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-chloro-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRHKRVRGDEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563219 | |
Record name | 6-Chloro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,8-naphthyridin-2(1H)-one | |
CAS RN |
127446-42-8 | |
Record name | 6-Chloro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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